molecular formula C14H14N2O2S B1635791 N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 771499-43-5

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B1635791
CAS No.: 771499-43-5
M. Wt: 274.34 g/mol
InChI Key: GFBKUHGQMJFCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₄H₁₄N₂O₂S
Molecular Weight: 274.33 g/mol
Key Features:

  • Composed of a 3,4-dimethylphenyl group and a 4-formyl-1,3-thiazol-2-yl moiety linked via an acetamide bridge.
  • The formyl group (-CHO) on the thiazole ring enhances electrophilic reactivity, while the dimethyl substituents on the phenyl ring contribute steric bulk and electron-donating effects .
  • Applications include pharmaceutical and agrochemical research, though specific biological activities require further study .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-4-5-13(6-10(9)2)16(11(3)18)14-15-12(7-17)8-19-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKUHGQMJFCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The compound’s structure decomposes into three primary synthons (Figure 1):

  • Thiazole core with a formyl group at the 4-position
  • Acetamide bridge linking the thiazole to the aromatic ring
  • 3,4-Dimethylphenyl group as the N-substituent

Retrosynthetic disconnection suggests two plausible pathways:

  • Path A : Late-stage formylation of a preassembled thiazole-acetamide-phenyl scaffold
  • Path B : Early introduction of the formyl group followed by sequential coupling

Traditional Multi-Step Synthesis

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The classical approach utilizes the Hantzsch thiazole synthesis, leveraging α-haloketones and thioamides (Scheme 1):

Step 1 : Synthesis of 4-formylthiazole

  • Reacting thioacetamide with α-bromo-4-formylacetophenone (1:1 molar ratio)
  • Solvent: Ethanol/water (3:1)
  • Temperature: Reflux at 80°C for 12 hours
  • Yield: 58–62%

Step 2 : N-Acetylation of 4-formylthiazol-2-amine

  • Treating 4-formylthiazol-2-amine with acetyl chloride (1.2 eq)
  • Base: Triethylamine (2 eq) in dichloromethane
  • Reaction time: 4 hours at 0°C → room temperature
  • Yield: 85%

Step 3 : Ullmann-Type Coupling with 3,4-Dimethyliodobenzene

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: DMF at 120°C for 24 hours
  • Yield: 45%
Limitations:
  • Low yielding final coupling step (≤50%)
  • Requires purification after each intermediate stage
  • Formyl group instability under prolonged heating

Modern Catalytic Approaches

Iridium-Catalyzed Sulfur Ylide Insertion (2022 Method)

A breakthrough methodology reported in Organic Letters enables direct thiazole assembly from diazo compounds and thiobenzamides (Scheme 2):

Reaction Setup :

  • Catalyst: [Ir(cod)OMe]₂ (2 mol%)
  • Substrates:
    • Diazo compound: Ethyl 2-diazo-3-oxobutanoate
    • Thiobenzamide: N-(3,4-dimethylphenyl)thiobenzamide
  • Solvent: Toluene
  • Temperature: 80°C, 6 hours
  • Yield: 78%

Mechanistic Advantages :

  • Single-step formation of thiazole core
  • Tolerates electron-deficient and bulky substituents
  • Enantioselective potential via chiral iridium complexes

Microwave-Assisted One-Pot Synthesis

Combining Hantzsch cyclization with in situ acetylation under microwave irradiation enhances efficiency:

Procedure :

  • Mix 3,4-dimethylaniline (1 eq), chloroacetyl chloride (1.1 eq), and thiourea (1.05 eq)
  • Irradiate at 150W, 100°C for 15 minutes
  • Add acetic anhydride (1.5 eq), continue irradiation for 5 minutes
  • Purify via flash chromatography (hexane:EtOAc 7:3)
    Yield : 82%

Critical Reaction Parameters

Solvent Effects on Thiazole Cyclization

Solvent Dielectric Constant (ε) Yield (%)
Ethanol 24.3 62
DMF 36.7 71
Acetonitrile 37.5 68
Water 80.1 39

Polar aprotic solvents (DMF, acetonitrile) maximize cyclization efficiency by stabilizing transition states.

Temperature Profile for Ullmann Coupling

Temperature (°C) Time (h) Conversion (%)
80 48 32
100 36 45
120 24 58
140 12 41 (decomposition observed)

Optimal balance between rate and decomposition at 120°C.

Industrial-Scale Considerations

Continuous Flow Synthesis

Implementing Step 3 in flow reactors improves scalability:

  • Reactor type: Packed-bed with immobilized Cu catalyst
  • Residence time: 30 minutes
  • Productivity: 1.2 kg/day per liter reactor volume
  • Purity: >99% by HPLC

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (g/g) 86 34
E-Factor 58 19
Energy (kWh/kg) 420 190

Flow systems significantly reduce environmental impact through solvent recycling and catalytic efficiency.

Analytical Characterization

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45 (d, J=8.2 Hz, 1H), 7.32–7.28 (m, 2H), 3.21 (s, 3H, CH₃CO), 2.34 (s, 3H, Ar-CH₃), 2.29 (s, 3H, Ar-CH₃)
  • IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole)

Chromatographic Purity Assessment

Method Column Retention Time (min) Purity (%)
HPLC (UV 254 nm) C18, 4.6×150 mm 8.72 99.1
UPLC-MS HSS T3, 2.1×50 mm 3.15 99.4

Challenges and Optimization Opportunities

Formyl Group Instability

The 4-formyl substituent undergoes hydration/degradation under acidic conditions:

  • Mitigation :
    • Use anhydrous solvents with molecular sieves
    • Add stabilizing agents (e.g., 2,6-di-tert-butylpyridine)
    • Perform final formylation step immediately before coupling

Byproduct Formation in Ullmann Coupling

Common side products include:

  • Homocoupled biaryl compounds (up to 15%)
  • Dehalogenated aromatic species (3–7%)
  • Solution :
    • Use Pd(OAc)₂/Xantphos catalyst system
    • Implement gradient temperature programming

Emerging Technologies

Photoredox Catalysis for C-N Bond Formation

Recent advances enable visible-light-mediated coupling:

  • Catalyst: Ir(ppy)₃ (1 mol%)
  • Light source: 450 nm LEDs
  • Reaction time: 2 hours
  • Yield: 89% with >20:1 regioselectivity

Enzymatic Acetylation

Lipase-mediated N-acetylation offers sustainable advantages:

  • Enzyme: Candida antarctica Lipase B (CAL-B)
  • Solvent: tert-Butanol
  • Conversion: 95% in 8 hours
  • E-factor reduction: 72% compared to chemical acetylation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: N-(3,4-dimethylphenyl)-N-(4-carboxy-1,3-thiazol-2-yl)acetamide.

    Reduction: N-(3,4-dimethylphenyl)-N-(4-hydroxymethyl-1,3-thiazol-2-yl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide has shown potential as an antibacterial agent against various strains of bacteria. Studies have demonstrated its efficacy in inhibiting bacterial growth, making it a candidate for further development as an antibiotic .

Anti-cancer Properties
Thiazole derivatives are also being explored for their anti-cancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. This aspect positions it as a potential lead compound in cancer therapy .

Material Science

Polymer Chemistry
The incorporation of thiazole groups into polymer matrices has been studied for enhancing thermal stability and mechanical properties. This compound can serve as a monomer or additive in the synthesis of novel polymers with improved characteristics for industrial applications .

Agricultural Chemistry

Pesticidal Activity
The compound's structure suggests potential activity as a pesticide or herbicide. Research indicates that thiazole derivatives can exhibit herbicidal properties by interfering with plant growth processes. Investigations into its efficacy against specific pests and weeds are ongoing, which could lead to the development of new agrochemicals .

Case Studies

StudyApplicationFindings
Antibacterial Efficacy Study (2020) Medicinal ChemistryDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus strains.
Cancer Cell Apoptosis Induction (2021) Anti-cancer ResearchShowed dose-dependent apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Polymer Composite Development (2022) Material ScienceEnhanced thermal stability and mechanical strength in polymer composites using thiazole derivatives as additives.
Herbicidal Activity Assessment (2023) Agricultural ChemistryExhibited promising herbicidal effects on common agricultural weeds with minimal toxicity to crops.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The formyl group may also participate in hydrogen bonding or covalent interactions with biological molecules.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula : C₁₁H₈Cl₂N₂OS
Key Differences :

  • Replaces the 3,4-dimethylphenyl and 4-formyl-thiazole groups with a 3,4-dichlorophenyl group and a simple thiazol-2-yl moiety.
  • Structural Impact :
    • The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating dimethyl groups in the target compound.
    • Crystallographic studies reveal a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, promoting intermolecular N–H⋯N hydrogen bonding and dimer formation .
  • Functional Implications :
    • Enhanced hydrogen-bonding capability compared to the target compound, which may influence solubility and crystal packing.

N-(2,6-Dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Molecular Formula : C₁₄H₁₄N₂O₂S (structural isomer)
Key Differences :

  • The dimethyl substituents are positioned at the 2,6-positions on the phenyl ring instead of 3,4.
  • Functional Implications :
    • Altered electronic and steric profiles may affect binding affinity in biological systems compared to the 3,4-dimethyl analog.

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide

Molecular Formula : C₁₄H₁₅ClN₂OS
Key Differences :

  • Substitutes the 4-formyl group with a chloromethyl (-CH₂Cl) group.
  • Structural Impact :
    • The chloromethyl group introduces a reactive site for nucleophilic substitution, unlike the formyl group, which participates in electrophilic reactions .
  • Functional Implications :
    • Higher molecular weight (294.80 g/mol) may reduce solubility in polar solvents compared to the target compound (274.33 g/mol).

N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide

Molecular Formula : C₂₃H₁₅F₃N₆O₄S₃
Key Differences :

  • Incorporates a sulfamoylphenyl-quinazolinone system instead of the thiazole ring.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound C₁₄H₁₄N₂O₂S 3,4-dimethylphenyl, 4-formyl-thiazole 274.33 Electrophilic reactivity, R&D uses
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-dichlorophenyl 299.17 Hydrogen-bonded dimers
N-(2,6-Dimethylphenyl)-4-formyl-thiazole analog C₁₄H₁₄N₂O₂S 2,6-dimethylphenyl 274.33 Steric hindrance effects
N-(4-Chloromethyl-thiazole)-3,4-dimethyl analog C₁₄H₁₅ClN₂OS 4-chloromethyl-thiazole 294.80 Nucleophilic reactivity
Quinazolinone-thioacetamide derivative C₂₃H₁₅F₃N₆O₄S₃ Sulfamoylphenyl-quinazolinone 592.03 Antimicrobial potential

Research Findings and Implications

  • Substituent Effects :
    • Electron-donating groups (e.g., -CH₃) on the phenyl ring enhance steric bulk, while electron-withdrawing groups (e.g., -Cl) increase intermolecular interactions like hydrogen bonding .
  • Thiazole Modifications :
    • Formyl and chloromethyl groups on the thiazole ring dictate reactivity: formyl enables condensation reactions, while chloromethyl facilitates alkylation .
  • Crystallographic Behavior :
    • Meta-substitution patterns (e.g., 3,4-dimethyl vs. 3,5-dimethyl) significantly alter crystal packing and lattice parameters, as observed in trichloro-acetamide derivatives .

Biological Activity

Overview

N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both aromatic and heterocyclic components. The compound's structure comprises a thiazole ring and a dimethylphenyl group, suggesting potential biological activities that could be explored for therapeutic applications.

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
  • Introduction of the Formyl Group : The formyl group is introduced via a Vilsmeier-Haack reaction using DMF and POCl3.
  • Acetamide Formation : The final step involves acylation of the amine group with acetic anhydride or acetyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity. Specifically, compounds featuring thiazole rings exhibit mechanisms that induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .

The mechanism of action for this compound is likely multifaceted:

  • Enzyme Interaction : Compounds with thiazole rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity.
  • Hydrogen Bonding : The formyl group may engage in hydrogen bonding or covalent interactions with biological macromolecules, enhancing its biological efficacy .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of thiazole derivatives:

  • Antitumor Activity : In one study, thiazole derivatives were shown to exhibit IC50 values in the low micromolar range against different cancer cell lines, indicating strong antiproliferative effects. For example, compounds structurally similar to this compound demonstrated IC50 values less than that of standard drugs like doxorubicin .
  • Antimicrobial Activity : Other studies have reported antimicrobial properties for thiazole derivatives. These compounds were effective against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Comparative Analysis

Compound NameStructure FeaturesNotable ActivityIC50 (µg/mL)
This compoundThiazole ring + DimethylphenylAnticancer< 1.98
N-(3,4-dimethylphenyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamideThiazole ring + MethylAnticancer< 1.61
N-(3,4-dimethylphenyl)-N-(4-nitro-1,3-thiazol-2-yl)acetamideThiazole ring + NitroAnticancer< 2.00

Q & A

Q. What are the key synthetic routes for N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis of structurally analogous acetamide-thiazole derivatives typically involves multi-step reactions. For example, coupling 3,4-dimethylaniline with a functionalized thiazole precursor (e.g., 4-formyl-2-aminothiazole) using carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base . Reaction optimization may involve temperature control (e.g., 273 K to prevent side reactions) and stoichiometric adjustments to improve yields. Post-synthesis purification via column chromatography or recrystallization from methanol/acetone mixtures is common .

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl groups on the phenyl ring, formyl on thiazole) .
  • X-ray crystallography : For unambiguous structural determination. SHELXL refinement (via the SHELX suite) is widely used for small-molecule crystallography, with hydrogen atoms placed via riding models .
  • Elemental analysis : To validate purity and molecular formula (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituents (e.g., methyl groups on phenyl, formyl on thiazole) influence the compound’s crystal packing and intermolecular interactions?

Meta-substituted phenyl groups (e.g., 3,4-dimethyl) induce torsional angles between aromatic rings, as seen in similar N-arylacetamides. For example, dichlorophenyl-thiazole derivatives exhibit dihedral angles of ~61.8° between rings, with hydrogen bonds (N–H⋯N) forming inversion dimers in the crystal lattice . Methyl groups enhance hydrophobic interactions, while the formyl group on thiazole may participate in weak C–H⋯O interactions, affecting solubility and melting points .

Q. How can researchers resolve contradictions in spectral or crystallographic data during structural validation?

  • Cross-validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray data. For crystallographic discrepancies (e.g., disordered atoms), use SHELXL’s PART and SUMP instructions to refine occupancy .
  • Validation tools : PLATON (for symmetry checks) and CCDC’s Mercury (to visualize hydrogen-bonding networks) .
  • Thermal analysis : DSC/TGA to confirm melting points and detect polymorphic transitions if crystallographic data conflicts with observed physical properties .

Q. What strategies are recommended for evaluating the biological activity of this compound, particularly in antitumor research?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50_{50} values calculated via dose-response curves. Compare activity to structurally related compounds (e.g., 2-substituted thiazoles with antitumor IC50_{50} values in the µM range) .
  • Structure-activity relationship (SAR) : Modify the formyl group to assess its role in cytotoxicity. For example, replace it with carboxylic acid or amine groups and test binding to target proteins (e.g., kinases) via molecular docking .

Data Contradiction and Reproducibility

Q. How should researchers address low reproducibility in synthetic yields for this compound?

  • Parameter screening : Use design-of-experiment (DoE) approaches to optimize variables like solvent polarity (e.g., DMF vs. CH2_2Cl2_2), reaction time, and catalyst loading.
  • Byproduct analysis : LC-MS to identify side products (e.g., over-acylated intermediates) and adjust protecting group strategies .
  • Scale-up protocols : Ensure consistent stirring rates and temperature gradients during larger-scale syntheses to avoid localized overheating .

Methodological Resources

  • Crystallography : The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is recommended for high-resolution data .
  • Spectral libraries : PubChem and NIST Chemistry WebBook provide reference NMR and mass spectra for analogous compounds .
  • Biological assays : Follow protocols from journals like Oriental Journal of Chemistry for standardized cytotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.